![molecular formula C30H48N8O8S4 B3313858 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt CAS No. 947326-26-3](/img/structure/B3313858.png)
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt
概要
説明
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is a complex organic compound with significant applications in scientific research. It is known for its role as a lanthanide chelator and is used in various biochemical and structural studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt involves multiple steps, including the formation of intermediate compounds The process typically starts with the preparation of the pyridine derivatives, followed by their oxidation to form the oxido-pyridinyl groupsThe final step includes the formation of the ditrifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems to isolate the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is essential to verify the compound’s purity .
化学反応の分析
Types of Reactions
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxido-pyridinyl groups to pyridinyl groups.
Substitution: The acetylaminoethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction can produce derivatives with pyridinyl groups .
科学的研究の応用
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chelating agent for lanthanides, facilitating studies on metal-ligand interactions.
Biology: The compound is used in protein labeling and structural studies, helping to elucidate protein-protein interactions.
Industry: The compound is used in the development of advanced materials and catalysts
作用機序
The mechanism of action of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt involves its ability to chelate metal ions, particularly lanthanides. The oxido-pyridinyl groups and acetylaminoethyl groups coordinate with the metal ions, forming stable complexes. These complexes can then interact with biological molecules, facilitating various biochemical processes.
類似化合物との比較
Similar Compounds
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid: Another lanthanide chelator with similar applications in biochemical studies.
2,2’-((4,10-Bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(methylene))bis(pyridine 1-oxide): A compound with similar chelating properties used in metal-ligand interaction studies.
Uniqueness
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate] Ditrifluoroacetate Salt is unique due to its specific combination of functional groups, which provide enhanced stability and specificity in metal ion binding. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
特性
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-2-[7-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8S4/c1-49(43,44)47-21-9-31-29(39)25-35-17-13-33(23-27-7-3-5-11-37(27)41)15-19-36(26-30(40)32-10-22-48-50(2,45)46)20-16-34(14-18-35)24-28-8-4-6-12-38(28)42/h3-8,11-12H,9-10,13-26H2,1-2H3,(H,31,39)(H,32,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRAXHQHLKDBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN1CCN(CCN(CCN(CC1)CC2=CC=CC=[N+]2[O-])CC(=O)NCCSS(=O)(=O)C)CC3=CC=CC=[N+]3[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747183 | |
| Record name | S,S'-({4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}bis[(1-oxoethane-2,1-diyl)azanediylethane-2,1-diyl]) dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947326-26-3 | |
| Record name | S,S'-({4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}bis[(1-oxoethane-2,1-diyl)azanediylethane-2,1-diyl]) dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B3313789.png)
![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B3313800.png)
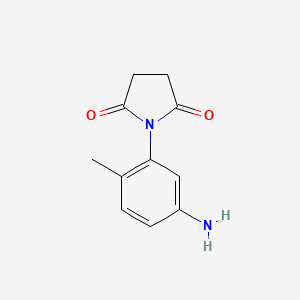
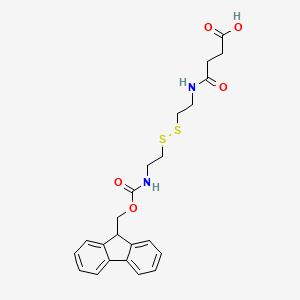

![1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine](/img/structure/B3313815.png)
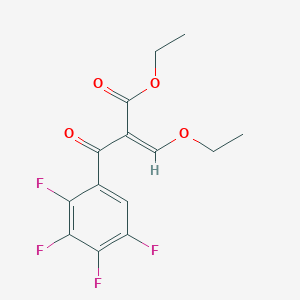
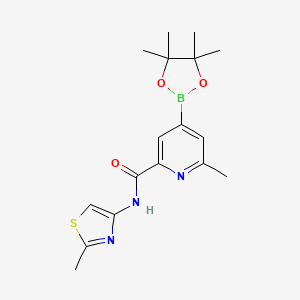
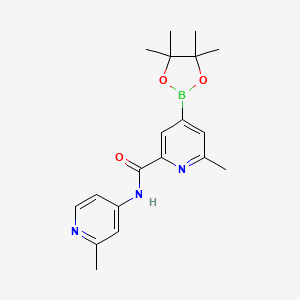
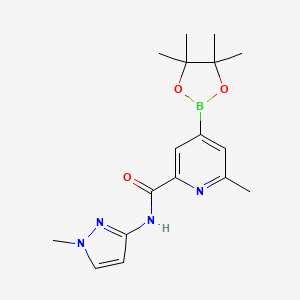
![N-(6-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B3313840.png)
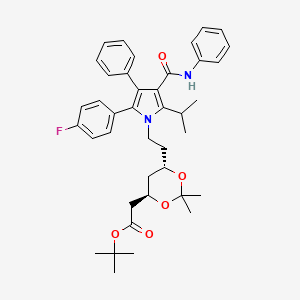
![3-Quinolinecarbonitrile, 4-[(2-amino-6-benzothiazolyl)amino]-6-methyl-7-[2-(1-piperidinyl)ethoxy]-](/img/structure/B3313862.png)
